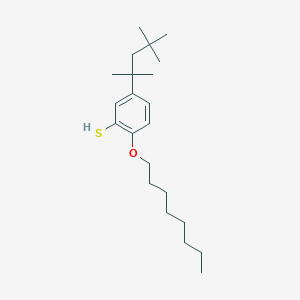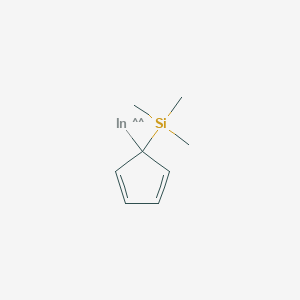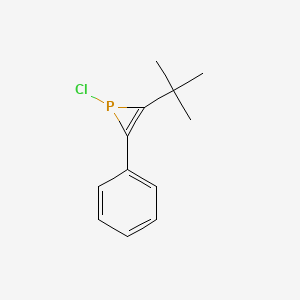
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is a quaternary ammonium compound It is characterized by the presence of a hydroxymethyl group and a methyl group attached to an octahydroquinolizinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 5-methyloctahydro-2H-quinolizine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-(Carboxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide.
Reduction: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizine.
Substitution: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium hydroxide or cyanide.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems, owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium bromide
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium chloride
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium fluoride
Uniqueness
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the iodide ion can also affect the compound’s stability and its ability to form complexes with other molecules.
Eigenschaften
| 111317-76-1 | |
Molekularformel |
C11H22INO |
Molekulargewicht |
311.20 g/mol |
IUPAC-Name |
(5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl)methanol;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12-7-3-2-6-11(12)10(9-13)5-4-8-12;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TZECQZQABZTCMW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCCCC1C(CCC2)CO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)




